(R)-chroman-3-amine hydrochloride is a chiral amine compound characterized by its chroman structure, which plays a significant role in various fields such as medicinal chemistry and organic synthesis. This compound is notable for its unique three-dimensional structure, imparting specific stereochemical properties that are crucial for synthesizing enantiomerically pure compounds. Its applications extend to biological studies, where it is investigated as a potential ligand in enzyme interactions and receptor binding assays, as well as in drug development processes.
(R)-chroman-3-amine hydrochloride is classified as a chiral amine and is identified by the Chemical Abstracts Service number 59108-53-1. It is derived from chroman-3-one through reduction processes, making it a valuable building block in asymmetric synthesis. The compound's structure can be represented by the molecular formula CHClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .
The synthesis of (R)-chroman-3-amine hydrochloride typically involves several key steps:
In an industrial context, large-scale production may utilize high-pressure reactors and optimized reaction conditions to maximize yield and enantiomeric excess. Purification usually involves crystallization or chromatography techniques.
The molecular structure of (R)-chroman-3-amine hydrochloride features a chroman backbone with an amine functional group. Its stereochemistry is essential for its biological activity. The compound's structural data includes:
The three-dimensional conformation allows for specific interactions with biological targets, enhancing its utility in medicinal chemistry .
(R)-chroman-3-amine hydrochloride can participate in various chemical reactions:
These reactions highlight the versatility of (R)-chroman-3-amine hydrochloride in synthetic organic chemistry.
The mechanism of action for (R)-chroman-3-amine hydrochloride involves its interaction with specific biological targets, such as enzymes and receptors. The unique chirality allows for selective binding to these targets, influencing biological pathways.
Research indicates that (R)-chroman-3-amine hydrochloride may act as a ligand in enzyme studies, potentially modulating enzyme activity through competitive inhibition or allosteric effects . This property makes it a candidate for further investigation in drug development.
(R)-chroman-3-amine hydrochloride typically appears as a white crystalline solid. Key physical properties include:
The chemical properties include:
These properties are crucial for handling and application in laboratory settings .
(R)-chroman-3-amine hydrochloride has numerous applications across various scientific domains:
Catalytic asymmetric hydrogenation (AH) of prochiral chromanone precursors represents the most direct route to enantiomerically enriched chromanamines. Two predominant strategies include:
Metal-Catalyzed Hydrogenation of C=C and C=O Bonds: Rhodium complexes with chiral ligands enable simultaneous reduction of enone systems in chromanone derivatives. For example, (E)-3-benzylidene-chromanones undergo asymmetric transfer hydrogenation (ATH) using a Rh/(R,R)-TsDPEN catalyst system (0.5–1 mol%) and HCO₂H/DABCO as the hydrogen source. This one-pot reduction achieves cis-3-benzyl-chromanols with >99% ee and >99:1 diastereoselectivity, which can be converted to the target amine via stereoretentive substitution [6]. Key to success is the dynamic kinetic resolution (DKR) of intermediates, ensuring high enantiocontrol.
Thiiranium Ion Cyclization: Enantioselective carbosulfenylation of cinnamyl aryl ethers constructs the chroman core with a C3-thioether group, which is later converted to the amine. A BINAM-selenophosphoramide catalyst activates N-phenylthiophthalimide to generate chiral thiiranium ions. Nucleophilic attack by the arene yields 3,4-disubstituted chromans with >99:1 er. The thioether is then oxidatively cleaved or displaced via in situ azidation to introduce the amine [5]. Hexafluoroisopropanol (HFIP) as a solvent enhances electrophilicity, while HCl treatment suppresses HFIP adduct formation.
Table 1: Performance of Catalytic Systems for Chromanone Hydrogenation
Substrate | Catalyst System | Conditions | Product | ee (%) | Yield (%) | |
---|---|---|---|---|---|---|
(E)-3-Benzylidene-chromanone | Rh/(R,R)-TsDPEN | HCO₂H/DABCO, MeCN, 50°C | cis-3-Benzyl-chromanol | >99 | 85–92 | |
Cinnamyl aryl ether | BINAM-selenophosphoramide | HFIP, then HCl/CH₂Cl₂ | 3-Sulfide chroman | >99 | 78 | |
Chroman-4-one | Ru-BINAP/diamine | H₂ (50 bar), KOBu-t | Chroman-4-ol | 95 | 90 | [6] [8] |
Chiral auxiliaries enable diastereoselective synthesis by temporarily incorporating a stereogenic unit into the substrate. For chroman-3-amine synthesis, two classes dominate:
Oxazolidinone Auxiliaries: Evans’ oxazolidinones (e.g., 4-benzyl or 4-phenyl derivatives) are acylated with chroman-3-carboxylic acids. The resulting imide undergoes enolization with Bu₂BOTf/DIPEA, and stereoselective alkylation introduces the amine precursor. Auxiliary removal via hydrazinolysis or hydrolysis affords (R)-3-aminochroman with ≥98% de. The bulky auxiliary substituent biases facial selectivity by blocking one enolate face [4].
Sulfinyl Auxiliaries: (R)-2-(p-Tolylsulfinyl)phenol derivatives condense with 3-keto-chroman intermediates. The sulfinyl group directs diastereoselective reduction (e.g., with DIBAL-H), yielding chiral alcohols with 90:10 dr. Cleavage of the auxiliary via acidolysis then furnishes enantiopure amine [4] [7]. This approach is particularly effective for synthesizing 4-amino-3,4-dihydrocoumarin analogs.
Table 2: Chiral Auxiliaries for (R)-Chroman-3-amine Synthesis
Auxiliary Type | Substrate Linkage | Key Reaction | Diastereoselectivity | Auxiliary Removal | |
---|---|---|---|---|---|
Evans oxazolidinone | Imide formation | Enolate alkylation | ≥98% de | Hydrazinolysis | |
(R)-p-Tolylsulfinyl | Ether or ester | Stereoselective reduction | 90:10 dr | Acidolysis | |
Camphorsultam | Amide | Michael addition | 95:5 dr | Hydrolysis | [4] |
Biocatalysis leverages enzymes for atom-efficient, green synthesis of enantiopure amines:
ω-Transaminases (ω-TAs): These pyridoxal-5′-phosphate-dependent enzymes transfer amino groups between amines and carbonyl compounds. Chromobacterium violaceum ω-TA converts chroman-3-one to (R)-chroman-3-amine using (R)-α-methylbenzylamine as the amine donor. Yields reach 78% with >99% ee after in situ product removal to shift equilibrium. The reaction requires lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) to recycle the alanine byproduct [3].
Dynamic Kinetic Resolution (DKR): Racemic 3-hydroxy chromans undergo enzymatic DKR using lipases (e.g., CAL-B) and amine donors. Candida antarctica lipase B selectively acylates the (S)-alcohol, leaving the (R)-enantiomer to undergo in situ Mitsunobu amination. This tandem process achieves 85% yield and 97% ee [9].
Table 3: Biocatalytic Systems for (R)-Chroman-3-amine Synthesis
Enzyme Class | Substrate | Conditions | ee (%) | Yield (%) | |
---|---|---|---|---|---|
ω-Transaminase (C. violaceum) | Chroman-3-one | (R)-α-Methylbenzylamine, LDH/GDH, PLP | >99 | 78 | |
Lipase B (C. antarctica) | rac-3-Hydroxy chroman | DKR with diethyl azodicarboxylate | 97 | 85 | [3] [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7